molecular formula C10H14OS B13085188 1-(4-Ethoxyphenyl)ethane-1-thiol

1-(4-Ethoxyphenyl)ethane-1-thiol

Cat. No.: B13085188
M. Wt: 182.28 g/mol
InChI Key: PPYQOOYZGLSIOE-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)ethane-1-thiol is an organic compound with the molecular formula C10H14OS. It belongs to the class of aromatic thiols, characterized by the presence of a thiol group (-SH) attached to an aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile. For instance, the reaction of 1-bromo-4-ethoxybenzene with sodium hydrosulfide can yield this compound . Another method involves the use of thiourea as a nucleophile, which displaces the halide ion on the alkyl halide to form an alkyl isothiourea salt intermediate. This intermediate is then hydrolyzed with an aqueous base to produce the desired thiol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity by controlling reaction conditions such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)ethane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)ethane-1-thiol involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The thiol group (-SH) can be deprotonated to form a thiolate ion (RS-), which is a strong nucleophile. This thiolate ion can participate in various chemical reactions, including the formation of disulfide bonds and thioethers . In biological systems, thiols can interact with proteins and enzymes, influencing their structure and activity through the formation and reduction of disulfide bonds .

Comparison with Similar Compounds

  • Thiophenol (C6H5SH)
  • 4-Methylthiophenol (C7H8S)
  • 4-Methoxythiophenol (C7H8OS)

Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

1-(4-ethoxyphenyl)ethanethiol

InChI

InChI=1S/C10H14OS/c1-3-11-10-6-4-9(5-7-10)8(2)12/h4-8,12H,3H2,1-2H3

InChI Key

PPYQOOYZGLSIOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)S

Origin of Product

United States

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